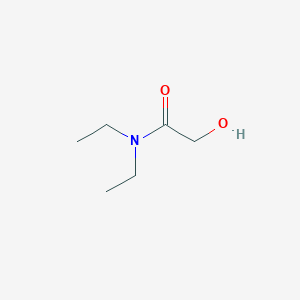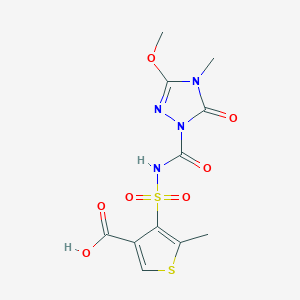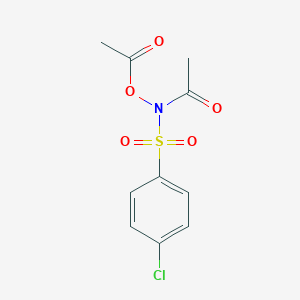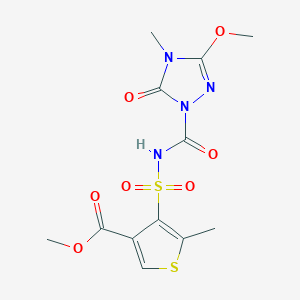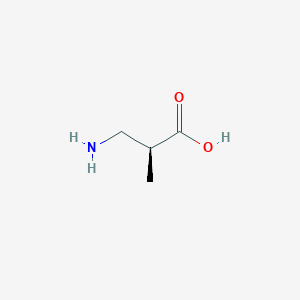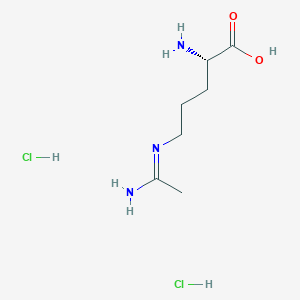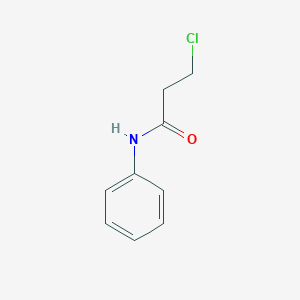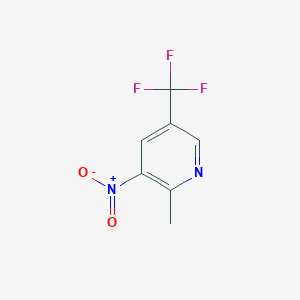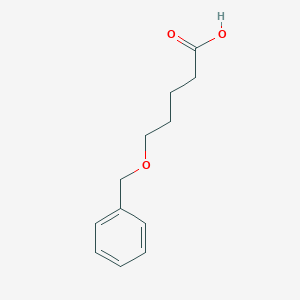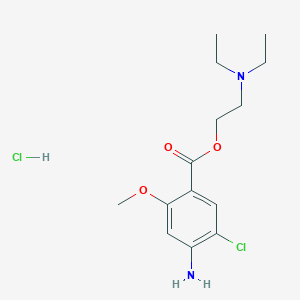
2-Butylsulfanyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylsulfanyloxane is a chemical compound that belongs to the class of organic compounds known as sulfides. It is also known as 2-Butylthio-1H-benzimidazole-5-carbaldehyde and is used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 2-Butylsulfanyloxane is based on its ability to bind to metal ions and thiols. The compound contains a benzimidazole moiety that acts as a metal ion chelator. It also contains a thiol-reactive group that reacts with thiols to form a stable adduct. The binding of 2-Butylsulfanyloxane to metal ions and thiols results in a change in its fluorescence properties, which can be used to detect the presence of these molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Butylsulfanyloxane are not well understood. However, it is known that the compound is not toxic to cells and does not interfere with normal cellular processes. It has been used in cell imaging studies to visualize the distribution of metal ions and thiols in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butylsulfanyloxane in lab experiments is its high selectivity and sensitivity for metal ions and thiols. It is also relatively easy to synthesize and purify. However, the compound has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents. In addition, the fluorescence properties of the compound can be affected by pH and temperature.
Orientations Futures
There are several future directions for the use of 2-Butylsulfanyloxane in scientific research. One direction is the development of new fluorescent probes based on the benzimidazole scaffold. Another direction is the use of 2-Butylsulfanyloxane in the detection of metal ions and thiols in living organisms. This could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 2-Butylsulfanyloxane in the synthesis of other organic compounds could lead to the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 2-Butylsulfanyloxane can be achieved by reacting 2-amino-1-butanol with 2-chlorobenzaldehyde in the presence of sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Butylsulfanyloxane has been used in scientific research for various purposes. It is used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been used as a reagent for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
16315-52-9 |
|---|---|
Nom du produit |
2-Butylsulfanyloxane |
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |
Clé InChI |
XOARRFYEIGERRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1CCCCO1 |
SMILES canonique |
CCCCSC1CCCCO1 |
Synonymes |
2-(Butylthio)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



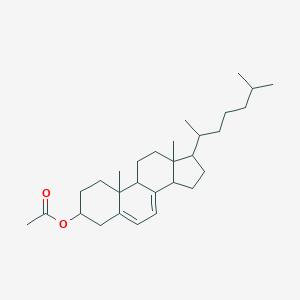
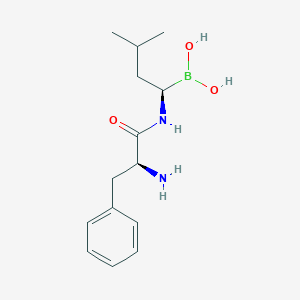
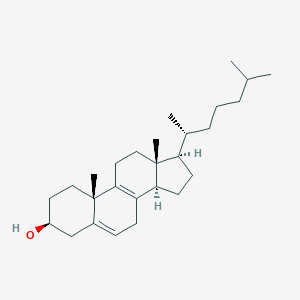
![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
